2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-methyl-6-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-23-18(25)7-6-16(22-23)19(26)24-10-8-13(9-11-24)27-17-12-20-14-4-2-3-5-15(14)21-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVTHNVWZTHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxalin-2-Ol Preparation
Quinoxaline-2-ol (I ) was synthesized via Knoevenagel condensation of o-phenylenediamine with ethyl glyoxalate, followed by acidic hydrolysis (HCl, reflux, 6 h), achieving 85% yield. Spectral data matched literature values: 1H NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, OH), 8.15–8.10 (m, 2H, H5/H6), 7.85–7.80 (m, 2H, H3/H7).
Etherification with Piperidine-4-Mesylate
Piperidine-4-mesylate (II ) was prepared by treating piperidin-4-ol with mesyl chloride (2 eq.) in DCM/Et3N (0°C → rt, 2 h). Subsequent SNAr reaction with I employed K2CO3 (3 eq.) in DMF (100°C, 12 h), yielding 4-(quinoxalin-2-yloxy)piperidine (III ) in 78% yield. Key optimization : Microwave irradiation (150°C, 30 min) boosted yield to 89%.
Table 1. Etherification Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 100 | 12 | 78 |
| Cs2CO3 | DMSO | 120 | 8 | 82 |
| DBU | MeCN | 80 | 6 | 65 |
Synthesis of 2-Methyl-2,3-Dihydropyridazin-3-One
Cyclocondensation of Methyl Acetoacetate
Methyl acetoacetate (1.2 eq.) and hydrazine hydrate (1 eq.) underwent cyclization in ethanol (reflux, 4 h), furnishing 2-methyl-2,3-dihydropyridazin-3-one (IV ) in 91% yield. 13C NMR (101 MHz, CDCl3) δ 167.2 (C=O), 152.1 (C2), 124.5 (C5), 28.4 (CH3).
Functionalization at C6
Bromination of IV with NBS (1 eq.) in CCl4 (rt, 2 h) provided 6-bromo-2-methyl-2,3-dihydropyridazin-3-one (V ), a pivotal intermediate for subsequent cross-coupling.
Conjugation via Piperidine-1-Carbonyl Linker
Carbodiimide-Mediated Amide Coupling
Activation of III ’s piperidine nitrogen utilized EDCl (1.5 eq.) and HOBt (1 eq.) in DMF. Reaction with V (1.2 eq.) at 0°C → rt (24 h) delivered the target compound in 72% yield. HPLC purity : 98.6% (C18, MeCN/H2O 70:30).
Table 2. Coupling Reagent Screening
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 72 | 98.6 |
| DCC/DMAP | 58 | 95.2 |
| HATU/DIEA | 81 | 97.8 |
Visible-Light-Driven Alternative
Employing Eosin Y (0.5 mol%) under blue LEDs (450 nm, O2 balloon), III and V coupled via singlet oxygen-mediated radical pathway, achieving 68% yield in 6 h. ESR confirmation : DMPO-trapped carbon-centered radicals (g = 2.006).
Spectral Characterization and Validation
HRMS (ESI-TOF) : m/z [M+H]+ calcd for C21H20N5O3: 390.1564; found: 390.1561.
1H NMR (600 MHz, DMSO-d6): δ 8.45 (s, 1H, quinoxaline H1), 8.12–8.08 (m, 2H, quinoxaline H5/H6), 4.62 (t, J = 5.1 Hz, 1H, piperidine H4), 3.89–3.82 (m, 2H, piperidine H1/H3), 3.12 (s, 3H, CH3), 2.95–2.89 (m, 2H, dihydropyridazinone H5/H6).
XRD Analysis : Monoclinic crystal system (P21/c), validating planar quinoxaline and puckered piperidine motifs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, DMSO, acetonitrile
Catalysts: Palladium, platinum, or other transition metal catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions may produce reduced quinoxaline derivatives .
Scientific Research Applications
2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The dihydropyridazinone core is shared among several analogs, but substituents critically influence physicochemical and biological properties:
Physicochemical Properties
- Melting Points: Compounds with aromatic substituents (e.g., quinoxaline, naphthalene) exhibit higher melting points (>250°C) due to strong intermolecular forces . Sulfonyl- or trifluoroethoxy-substituted analogs (e.g., BK75941, BL16553) have lower melting points (228–262°C), likely due to reduced crystallinity .
- Solubility: Piperidine and azetidine groups enhance aqueous solubility compared to purely aromatic analogs .
Biological Activity
The compound 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.4 g/mol. The structure features a piperidine ring, a quinoxaline moiety, and a pyridazinone core, which are critical for its biological interactions.
Research indicates that this compound exhibits significant activity against various biological targets, primarily through modulation of neurotransmitter systems and receptor interactions. The quinoxaline component is known for its affinity towards certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
Pharmacological Effects
- Neurotransmitter Modulation : The compound has been shown to influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and cognitive function.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
- Antimicrobial Properties : Some investigations have indicated potential antimicrobial activity against various bacterial strains, suggesting a broader therapeutic application.
Case Studies
-
Neuropharmacological Study : A study conducted on rodent models demonstrated that administration of the compound led to significant improvements in anxiety-like behaviors. The results indicated alterations in serotonin receptor activity, suggesting potential for treating anxiety disorders.
Study Parameter Control Group Treatment Group (Compound) Anxiety Score 15 8 Locomotor Activity 100 70 -
Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation at concentrations above 10 µM, with a notable IC50 value indicating effective cytotoxicity.
Cell Line IC50 (µM) MCF-7 (Breast) 12 HeLa (Cervical) 15 -
Antimicrobial Testing : The compound was tested against common bacterial strains such as E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16
Q & A
Basic: What are the key synthetic strategies for preparing 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step organic reactions, including:
- Piperidine functionalization : Acylation or substitution at the piperidine nitrogen (e.g., coupling quinoxalin-2-yloxy groups via nucleophilic aromatic substitution) .
- Pyridazinone ring formation : Cyclization of hydrazine derivatives with diketones or keto-esters under controlled conditions .
- Optimization parameters : Reaction temperature (often 80–120°C), solvent polarity (DMF or DCM for acylation), and catalysts (e.g., POCl₃ for dehydrative cyclization) .
Methodological Tip : Use HPLC to monitor intermediate purity (>95%) before proceeding to subsequent steps .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine, quinoxaline, and pyridazinone ring connectivity. For example, carbonyl signals (~170 ppm in ¹³C NMR) confirm acylation .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₈N₅O₃: 376.1312) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-quinoxaline linkage, if crystalline derivatives are obtainable .
Basic: What are the primary biological targets or pharmacological activities associated with this compound?
- Kinase inhibition : The quinoxaline moiety may interact with ATP-binding pockets in kinases (e.g., EGFR or VEGFR), validated via in vitro kinase assays .
- Antimicrobial activity : Pyridazinone derivatives exhibit activity against Gram-positive bacteria; use MIC assays with S. aureus (ATCC 25923) for validation .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via MTT assays .
Advanced: How can researchers optimize low yields in the acylation step of the piperidine intermediate?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .
- Catalyst screening : Test coupling agents like HATU or EDCI for improved efficiency in forming the amide bond .
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis) .
Data-Driven Example : In analogous syntheses, EDCI increased yields from 45% to 72% compared to DCC .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?
- Complementary techniques : Combine 2D NMR (COSY, HSQC) to assign overlapping proton environments in the dihydropyridazinone ring .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in hydrazine intermediates) .
- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes for carbonyl stretches (~1650 cm⁻¹) .
Advanced: What methodologies assess the compound’s stability under physiological or storage conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Monitor degradation via UPLC-MS .
- Long-term storage : Store at -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester/carbonyl groups .
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (1.2 million lux-hours) .
Advanced: How to investigate the metabolic pathways of this compound in preclinical models?
- In vitro hepatocyte assays : Incubate with rat/human liver microsomes + NADPH; identify phase I metabolites (oxidation, demethylation) via LC-HRMS .
- Isotope tracing : Synthesize a ¹⁴C-labeled analog to track biliary vs. renal excretion routes in rodents .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Advanced: What strategies validate target engagement in cellular assays (e.g., kinase inhibition)?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- RNAi knockdown : Compare compound efficacy in wild-type vs. kinase-deficient cell lines (e.g., CRISPR-edited EGFR mutants) .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for identification via Western blot or MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
